Alyteserin-2Ma
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FIGKLISAASGLLSHL |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization Methodologies of Alyteserin 2ma
Methodologies for Peptide Isolation from Biological Sources
The isolation of Alyteserin-2Ma from its natural source is a meticulous process that relies on the careful extraction and purification of skin secretions. Amphibian skin is a rich reservoir of a diverse array of bioactive compounds, necessitating precise methods to isolate the specific peptide of interest. nih.gov
The initial step typically involves stimulating the release of these secretions from the granular glands of the toad. nih.gov This is often achieved through mild, non-harmful methods such as norepinephrine stimulation, which prompts the secretion of the peptide-rich defensive fluid. nih.govresearchgate.net Once collected, this complex mixture undergoes a series of purification steps.
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone of peptide purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed method for separating peptides from the complex mixture of amphibian skin secretions. nih.govulster.ac.uk
In this process, the crude secretion is first partially purified, often using a solid-phase extraction cartridge like a Sep-Pak C18 cartridge, to remove non-peptide components. nih.govresearchgate.net The resulting peptide-rich fraction is then injected into an HPLC system. The separation principle of RP-HPLC is based on the differential hydrophobicity of the molecules. The stationary phase within the HPLC column is non-polar (e.g., octadecylsilyl silica, C18), while the mobile phase is a polar solvent system, typically a gradient of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid. nih.govulster.ac.uk
Peptides in the mixture bind to the non-polar stationary phase. As the concentration of the organic solvent in the mobile phase is gradually increased, the peptides elute from the column in order of increasing hydrophobicity. Each eluting peak is collected as a separate fraction, allowing for the separation of individual peptides. nih.gov Further rounds of chromatography using different column materials (e.g., butylsilyl, C4) may be necessary to achieve a high degree of purity for the target peptide. nih.gov
Table 1: Overview of RP-HPLC for Peptide Purification
| Step | Description | Purpose |
|---|---|---|
| Sample Preparation | Crude amphibian skin secretion is collected and partially purified. | To remove salts and other interfering substances. |
| Injection | The partially purified sample is introduced into the HPLC system. | To begin the separation process. |
| Separation | Peptides are separated on a non-polar column based on hydrophobicity. | To isolate individual peptides from the complex mixture. |
| Elution | A gradient of increasing organic solvent concentration is used to elute peptides. | More hydrophobic peptides elute at higher solvent concentrations. |
| Fraction Collection | Eluted peptides are collected in separate tubes as they exit the detector. | To obtain purified samples of each peptide for further analysis. |
Bioactivity-Guided Fractionation Approaches
To efficiently identify novel bioactive peptides like this compound from the numerous fractions generated by chromatography, a strategy known as bioactivity-guided fractionation is employed. This method systematically screens the separated fractions for a specific biological activity, in this case, antimicrobial properties. nih.gov
Each collected fraction from the HPLC is tested for its ability to inhibit the growth of selected microorganisms, such as the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov The fractions that exhibit potent antimicrobial activity are then selected for further rounds of purification and detailed structural analysis. nih.govnih.gov This approach ensures that the research effort is focused on the most biologically relevant compounds within the secretion, ultimately leading to the isolation of potent peptides like this compound, which has demonstrated significant antimicrobial activity. nih.govqub.ac.uk
Spectroscopic Techniques for Primary Molecular Identification
Once a peptide is purified, spectroscopic methods are essential for determining its primary structure. Mass spectrometry has become an indispensable tool in this field, providing rapid and accurate molecular weight determination and sequence information. nih.gov
Mass Spectrometry (MS) Applications in Peptide Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For peptide analysis, MS can provide the precise molecular weight of the purified peptide, which is a critical first step in its identification. nih.govacs.org Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to fragment the peptide and analyze the resulting fragment ions to deduce its amino acid sequence. acs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF)
MALDI-TOF mass spectrometry is a soft ionization technique particularly well-suited for the analysis of biomolecules like peptides. researchgate.net In this method, the purified peptide sample is co-crystallized with a matrix compound on a target plate. A pulsed laser beam is directed at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the intact peptide molecules into the gas phase as ions. nih.gov
These ions are then accelerated into a flight tube, and their time-of-flight (TOF) to reach the detector is measured. The time it takes for an ion to travel the length of the tube is directly proportional to its mass-to-charge ratio. This allows for a very precise determination of the peptide's molecular mass. researchgate.netnih.gov MALDI-TOF is often used as a rapid screening tool to identify fractions from HPLC that contain peptides of interest based on their molecular weight. ulster.ac.uk
Table 2: Key Features of MALDI-TOF MS in Peptide Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| High Sensitivity | Requires only a small amount of sample (picomole to femtomole range). | Enables analysis of peptides that may be present in low abundance. |
| Speed | Data acquisition is very rapid, often taking only a few minutes per sample. | Allows for high-throughput screening of multiple chromatographic fractions. |
| Mass Accuracy | Provides highly accurate molecular weight measurements. | Crucial for the initial identification and confirmation of the target peptide. |
| Soft Ionization | Minimizes fragmentation of the peptide during ionization. | Ensures the detection of the intact molecular ion, simplifying data interpretation. |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Confirmation in Secretions
Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that couples the powerful separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. nih.gov This combination is highly effective for analyzing complex biological mixtures like crude amphibian skin secretions. royalsocietypublishing.org
In an LC/MS analysis, the mixture is first separated by the HPLC component. The eluent from the chromatography column is then directly introduced into the ion source of the mass spectrometer. As the separated components, including peptides like this compound, exit the column, they are ionized and their mass-to-charge ratios are detected. tubitak.gov.tr
This technique allows for the direct confirmation of the presence of specific peptides within the original, unpurified skin secretion. By comparing the retention time and mass spectrum of a peak in the crude secretion with that of the purified and characterized peptide, researchers can confirm its identity. nih.govqub.ac.uk Tandem MS (LC/MS/MS) can also be performed to obtain sequence information directly from the separated components in the mixture. mdpi.com
Table 3: LC/MS Workflow for Peptide Confirmation
| Step | Description |
|---|---|
| 1. Separation | The crude skin secretion is injected into an HPLC system for component separation. |
| 2. Ionization | The separated components are directly channeled into the mass spectrometer's ion source. |
| 3. Mass Analysis | The mass spectrometer measures the mass-to-charge ratio of the ionized molecules. |
| 4. Detection | A chromatogram is generated, showing peaks corresponding to different components, each with an associated mass spectrum. |
| 5. Confirmation | The presence of this compound is confirmed by matching its retention time and mass spectrum to a known standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structures of peptides and small proteins in solution, which is an advantage over methods that require crystallization. nih.govnmims.edu This methodology provides detailed information about the conformational features of molecules in their native-like environment. nmims.edu
While specific, detailed NMR structural studies for Alyteserin-2a (B1578631) are not extensively detailed in initial discovery literature, the structural properties of related peptides have been investigated using this method. For instance, the structure of Alyteserin-1c (B1578633), another peptide from the same toad, was studied in solution and membrane-mimicking environments using proton NMR spectroscopy. nih.gov Those studies suggested an extended alpha-helical structure. nih.gov It has been noted that Alyteserin-2a adopts a helical structure in 50% TFE (2,2,2-trifluoroethanol), a solvent known to promote secondary structure formation. novoprolabs.com
The determination of a peptide's solution structure by NMR involves several experiments. nih.gov Two-dimensional NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial. nih.govnmims.edu TOCSY is used to identify amino acid spin systems, while NOESY provides information on the spatial proximity between protons that are close in space, which is used to derive distance restraints for structure calculation. nih.govnih.gov
| NMR Experiment | Purpose in Peptide Structural Analysis | Reference |
|---|---|---|
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled through chemical bonds, helping to identify amino acid residue types. | nmims.edu |
| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a given spin system, crucial for assigning specific amino acid residues. | nih.govnmims.edu |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary for calculating the 3D structure. | nih.govnih.gov |
Molecular Structure and Detailed Conformational Analysis of Alyteserin 2ma
Primary Amino Acid Sequence Elucidation and Variants of Alyteserin-2Ma
The primary structure, or the specific sequence of amino acids, is the fundamental determinant of a peptide's three-dimensional structure and function.
Sequence Alignment with Related Peptides (Alyteserin-1, Alyteserin-2Mb, Alyteserin-2a)
This compound was first identified from the granular gland transcriptome of the midwife toad, Alytes maurus. sci-hub.senih.gov Its primary amino acid sequence is FIGKLISAASGLLSHL. nih.govcpu-bioinfor.org This peptide is part of a larger family of alyteserin peptides, which includes alyteserin-1 and other variants of alyteserin-2.
This compound is co-secreted with alyteserin-1Ma (GFKEVLKADLGSLVKGIAAHVAN-NH2) as a tandem pair from the same precursor protein. sci-hub.se There is virtually no sequence identity between the alyteserin-1 and alyteserin-2 domains within the same precursor. sci-hub.se However, when comparing this compound to other related peptides, notable similarities and differences emerge. For instance, alyteserin-2Mb, another variant from Alytes maurus, has the sequence ILGAIIPLVSGLLSHL-NH2. nih.gov Alyteserin-2a (B1578631), found in the European midwife toad Alytes obstetricans, has the sequence ILGKLLSTAAGLLSNL. novoprolabs.com
A sequence alignment of these peptides highlights conserved regions and substitutions that likely influence their structural and functional properties.
| Peptide Name | Organism | Sequence |
| This compound | Alytes maurus | FIGKLISAASGLLSHL |
| Alyteserin-2Mb | Alytes maurus | ILGAIIPLVSGLLSHL |
| Alyteserin-2a | Alytes obstetricans | ILGKLLSTAAGLLSNL |
| Alyteserin-1Ma | Alytes maurus | GFKEVLKADLGSLVKGIAAHVAN |
This table provides a comparison of the amino acid sequences of this compound and related peptides.
The sequence identity between this compound and alyteserin-2 from A. obstetricans is reported to be between 62% and 82%. sci-hub.se These variations in the amino acid sequence, particularly in terms of hydrophobicity and charge, are critical in determining the peptide's interaction with microbial membranes.
C-terminal Amidation Status and Its Structural Implications
A key post-translational modification of this compound is its C-terminal amidation. sci-hub.secpu-bioinfor.org The mature peptide has a leucinamide at its C-terminus, indicated by the "-NH2" in its sequence representation (FIGKLISAASGLLSHL-NH2). sci-hub.senih.gov This amidation is a common feature among many bioactive peptides and is known to be crucial for their biological activity. plos.org
The amidation process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue in the peptide precursor. sci-hub.seplos.org The presence of a C-terminal amide group has significant structural implications. It neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt the negatively charged membranes of bacteria. imrpress.com This modification can also increase the peptide's resistance to degradation by carboxypeptidases, thereby extending its half-life. plos.org Oxidative stress has also been shown to induce the formation of C-terminal amidated proteins, marking them for cellular degradation processes. alzforum.org
Secondary Structure Determination and Propensity
The biological function of this compound is intrinsically linked to its three-dimensional conformation, particularly its secondary structure.
Alpha-Helical Conformation Analysis
Antimicrobial peptides like alyteserin often adopt an amphipathic alpha-helical conformation in a membrane-mimetic environment. researchgate.netnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic (often cationic) amino acid residues on opposite faces of the helix. nih.gov This amphipathicity is a key factor in their mechanism of action, allowing them to interact with and disrupt the lipid bilayer of microbial cell membranes. imrpress.com While specific experimental data on the alpha-helical content of this compound is not detailed in the provided search results, the propensity for peptides in the alyteserin family to form alpha-helices is well-established. For instance, Alyteserin-2a is known to be helical in 50% trifluoroethanol (TFE), a solvent that mimics the hydrophobic environment of a cell membrane. novoprolabs.com Given the sequence similarities, it is highly probable that this compound also adopts a significant alpha-helical conformation, particularly upon interacting with bacterial membranes.
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
Circular dichroism (CD) spectroscopy is a powerful technique used to assess the secondary structure of peptides and proteins in solution. ntu.edu.sgnih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide quantitative estimates of the percentage of alpha-helix, beta-sheet, and random coil structures. mosbri.euuq.edu.au
For an alpha-helical peptide, the CD spectrum typically shows characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm. Although specific CD spectra for this compound were not found in the search results, this technique would be the standard method to experimentally verify its alpha-helical propensity. Such an analysis would involve dissolving the synthetic peptide in various solvents, such as aqueous buffer and membrane-mimicking environments like TFE or sodium dodecyl sulfate (B86663) (SDS) micelles, and recording the CD spectra. The resulting data would be crucial for confirming the structural basis of its antimicrobial activity.
Tertiary and Quaternary Structural Studies of this compound
The three-dimensional structure of a peptide is fundamental to its biological function. For this compound, a member of the alyteserin family of antimicrobial peptides (AMPs), its spatial arrangement dictates how it interacts with and disrupts microbial membranes. While direct experimental structural data for this compound is limited in publicly accessible research, a comprehensive understanding can be built by examining the known structures of its homologues, such as alyteserin-1c (B1578633) and alyteserin-2a, and by applying established biophysical techniques. rcsb.orgresearchgate.netnih.govresearchgate.net Like many linear AMPs, this compound is predicted to be largely unstructured in aqueous solution but folds into an amphipathic α-helical conformation upon encountering a membrane environment. mdpi.comnih.gov This conformational change is a hallmark of its mechanism of action.
Advanced NMR Techniques for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides in solution, closely mimicking their physiological environment. pnas.org For a peptide like this compound, NMR studies would be crucial to define its structure in membrane-mimetic environments, such as solutions containing detergents like sodium dodecyl sulphate (SDS) or dodecylphosphocholine (B1670865) (DPC), or in solvent mixtures like water/2,2,2-trifluoroethanol (TFE). rcsb.orgnih.gov
Studies on the related peptide, alyteserin-1c, have shown that it is unstructured in water but forms a well-defined α-helix in a TFE-water mixture or in the presence of micelles. rcsb.orgnih.gov It is highly probable that this compound behaves similarly. A typical NMR structural analysis would involve a suite of experiments:
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues in the peptide's sequence.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone for 3D structure determination. It detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary to calculate the peptide's fold. For an α-helix, characteristic short-range NOEs would be observed, such as between the amide proton of one residue and the amide proton of the next (dNN(i, i+1)), and between the alpha-proton of one residue and the amide proton of residues three and four down the chain (dαN(i, i+3), dαN(i, i+4)).
Heteronuclear NMR (¹H-¹³C HSQC, ¹H-¹⁵N HSQC): If the peptide is isotopically labeled with ¹³C and ¹⁵N, these experiments provide additional resolution and information. Chemical shifts of the Cα and Cβ atoms are particularly sensitive to the secondary structure. Deviations from random coil values can reliably predict helical or sheet regions.
Based on studies of homologous peptides, the expected NMR structural characteristics for this compound in a membrane-mimicking environment are summarized below.
| Parameter | Expected Observation for α-Helix | Implication for this compound Structure |
| ¹H Chemical Shifts | Upfield shift of Hα protons | Indicates helical conformation |
| ¹³C Chemical Shifts | Downfield shift for Cα, upfield for Cβ | Confirms helical secondary structure |
| ³J(HN,Hα) Coupling Constants | Small values (~3-4 Hz) | Consistent with a helical backbone torsion angle (φ ≈ -60°) |
| NOE Connectivity | Strong dNN(i,i+1) and medium-range dαN(i,i+3), dαN(i,i+4) connectivities | Defines the right-handed turn of the α-helix |
| Temperature Coefficients | Small values (dδ/dT > -4.5 ppb/K) for amide protons | Suggests involvement in stable intramolecular hydrogen bonds, a key feature of an α-helix |
X-ray Crystallography of this compound or Its Complexes
X-ray crystallography is another primary method for determining atomic-resolution three-dimensional structures. researchgate.net This technique requires the molecule of interest to be grown into a well-ordered single crystal. The crystal diffracts X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built.
To date, no crystal structure for this compound or its close relatives has been deposited in the Protein Data Bank. The crystallization of small, flexible, and amphipathic peptides like this compound presents significant challenges:
Conformational Heterogeneity: In aqueous solution, this compound is likely a random coil, which inhibits the formation of the ordered lattice required for a crystal. mdpi.com
Amphipathicity: The distinct hydrophobic and hydrophilic faces of the peptide can lead to aggregation or micelle formation in solution, complicating crystallization efforts.
Small Size: Small peptides often have fewer crystal packing contacts, making the formation of stable, well-diffracting crystals difficult.
Despite these challenges, obtaining a crystal structure would be invaluable. It could reveal atomic-level details of the peptide's conformation, although this would likely be in a non-physiological, solid-state environment. More informative would be the co-crystallization of this compound with a binding partner, such as a lipid or a detergent molecule, which could provide a snapshot of its bioactive, membrane-bound conformation. For instance, the crystal structure of the frog-derived antimicrobial peptide cath-MH was successfully solved, revealing a single α-helical structure. elifesciences.org
| Technique | Information Provided | Applicability to this compound |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Challenging due to peptide's flexibility and amphipathicity. No structure is currently available. |
| Co-crystallization | Structure in complex with lipids or other molecules. | Could provide a model of the membrane-bound state, but technically demanding. |
Conformational Dynamics and Flexibility
The function of antimicrobial peptides is intrinsically linked to their dynamic nature. mdpi.com this compound is not a static structure but a flexible molecule whose conformation adapts to its environment. This conformational flexibility is crucial for its ability to transition from an inactive state in solution to an active, membrane-disrupting state.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of peptides. plos.orgmdpi.com These simulations can model the movement of atoms over time, providing insights into structural stability, flexibility, and interactions with other molecules, such as lipid bilayers.
For this compound, MD simulations would likely show:
In a simulated aqueous environment, the peptide would exhibit high flexibility, sampling a wide range of random coil conformations. nih.gov
When placed near a simulated lipid bilayer (e.g., POPC/POPG to mimic a bacterial membrane), the peptide would rapidly adsorb to the surface and fold into a stable, amphipathic α-helix. mdpi.comnih.gov
The flexibility of the peptide is a key determinant of its activity. acs.org Studies on other AMPs have shown that a certain degree of flexibility allows the peptide to optimally orient itself and insert into the membrane. acs.org However, excessive flexibility, as seen in the use of helix-destabilizing residues, can sometimes be engineered to improve selectivity. researchgate.net
The inherent flexibility of this compound allows it to adopt the specific amphipathic α-helical structure necessary for its function. This structure concentrates hydrophobic residues on one face of the helix and hydrophilic/cationic residues on the other, a critical feature for interacting with and disrupting the lipid bilayer of bacterial membranes.
Biosynthetic Pathways and Genetic Basis of Alyteserin 2ma
Identification and Cloning of cDNA Encoding Alyteserin-2Ma Precursors
The genetic blueprint for this compound is encoded in complementary DNA (cDNA), which was identified and cloned from a cDNA library constructed from the granular glands of Alytes maurus skin. sci-hub.senih.gov This molecular cloning approach allows researchers to isolate and sequence the specific gene responsible for producing the peptide's precursor. mtibio.comnih.gov
Through cDNA cloning, two distinct cDNA precursors for antimicrobial peptides were identified in Alytes maurus. sci-hub.se One of these precursors encodes for both Alyteserin-1Ma and this compound. sci-hub.se An open reading frame (ORF), which is the portion of a DNA sequence that codes for a protein, was identified within the cloned cDNA. buffalo.edu The ORF for the Alyteserin-1Ma/2Ma precursor consists of 133 amino acid residues. sci-hub.se The analysis of the nucleotide and the translated amino acid sequence reveals a complex precursor protein that includes not just the this compound sequence but also another antimicrobial peptide, Alyteserin-1Ma, arranged in a tandem repeat structure. sci-hub.se
The mature this compound peptide sequence is FIGKLISAASGLLSHL-NH2. nih.gov It is encoded as the second antimicrobial peptide domain within the precursor protein. sci-hub.se
| Feature | Sequence |
|---|---|
| Nucleotide Sequence | ATG AAG TTC TGT CAA CTG GTC TTT GTC TTT CTC GCT GTC CTT GTG GCT TCC TGT GCT GGC AAG AGA GAG GAG GAG TGT GAT GAG AAT GAC AAG AAA GAG GAG GTG GAG GAG GAG AAG AAG GGT TTC AAG GAA GTC TTG AAG GCA GAT CTT GGC TCT TTG GTC AAG GGC ATT GCT GCT CAC GTT GCT AAC GGC AAG AGA GAA GAT GAG GAG GAG GAT GAA GAG GAG GAG GAG GAT GAG GAG GAG GAG AAG AAG TTT ATT GGC AAA CTT ATT TCT GCT GCT TCT GGC TTG CTT TCC CAT CTT GGC AAG AGA TGA |
| Amino Acid Sequence (Open Reading Frame) | MKFCQLVFVF LAVLVASCAG KREEECE NDK KEEVEEEEKK GFKEVLKADL GSLVKGIAAH VANG KREDEEE DEE EEEDEEEEKK FIGKLISAAS GLLSHLG K R * |
Legend: The putative signal sequence is double-underlined, the mature peptide sequences (Alyteserin-1Ma and this compound) are single-underlined, and the stop codon is indicated by an asterisk (*). Data sourced from König et al., 2012. sci-hub.se
Like many secreted proteins, the this compound precursor contains a signal peptide at its N-terminus. conicet.gov.arias.ac.in This short sequence, typically around 18-24 amino acids long, directs the newly synthesized protein into the endoplasmic reticulum for secretion. sci-hub.sesignalpeptide.de For the Alyteserin-1Ma/2Ma precursor, the putative signal sequence is composed of the first 18 N-terminal amino acid residues (MKFCQLVFVFLAVLVASCA). sci-hub.se This sequence is cleaved from the rest of the precursor protein during its transit through the secretory pathway. bioninja.com.au
Following the signal peptide, the precursor contains acidic spacer regions that separate the mature peptide sequences. Specific cleavage sites, marked by basic amino acid residues (in this case, Lys-Arg, or 'KR'), flank the peptide domains. sci-hub.se These sites are recognition points for endoproteolytic enzymes that excise the mature peptides from the precursor chain. sci-hub.senih.gov
| Feature | Amino Acid Sequence / Position | Function |
|---|---|---|
| Putative Signal Peptide | MKFCQLVFVFLAVLVASCA (Residues 1-18) | Directs the precursor protein to the secretory pathway. sci-hub.se |
| Proteolytic Cleavage Site | KR (Lys-Arg) | Recognition site for enzymes that release the mature peptides. sci-hub.se |
| Amidation Signal | G (Glycine) | Acts as a donor for the C-terminal amide group of the mature peptides. sci-hub.se |
Post-Translational Modification Mechanisms
After translation, the precursor protein undergoes several crucial modifications to become the biologically active this compound. mdpi.comfju.edu.tw These post-translational modifications are essential for the peptide's structure and function.
The primary processing event is proteolytic cleavage, where specific enzymes cut the precursor protein at defined sites. bioninja.com.aunih.gov The Alyteserin-1Ma/2Ma precursor is processed at the Lys-Arg (KR) cleavage sites that flank the acidic spacer regions and the mature peptide domains. sci-hub.se This enzymatic action liberates the individual peptide sequences, including the glycine-extended form of this compound, from the proprotein. sci-hub.secapes.gov.br This pathway, involving the excision of active peptides from a larger precursor containing multiple domains, is a common strategy in the biosynthesis of amphibian skin peptides. nih.gov
A critical final modification for this compound is C-terminal amidation. sci-hub.se The precursor sequence for this compound ends with a glycine (B1666218) residue (FIGKLISAASGLLSHLG). sci-hub.se This glycine is not part of the final peptide but serves as the substrate for the enzyme peptidylglycine α-amidating monooxygenase (PAM). sci-hub.seplos.org The PAM enzyme catalyzes a two-step reaction that removes the glycine and converts the C-terminal carboxyl group of the preceding leucine (B10760876) residue into an amide group (-NH2). plos.org This amidation is crucial as it often increases the biological activity, stability, and receptor binding affinity of peptides. plos.orgalzforum.org The final amidated sequence of this compound is FIGKLISAASGLLSHL-NH2. nih.gov
Biosynthetic Gene Cluster Analysis for this compound and Related Peptides
The genes encoding amphibian defense peptides are often found organized in gene clusters. nih.gov While a specific gene cluster analysis solely for this compound has not been detailed, the study of related amphibian peptides suggests that these genes arose from duplication events of an ancestral gene. nih.govbiorxiv.org For instance, research on the frog Silurana tropicalis revealed a cluster of 13 active genes responsible for producing a variety of hormone-like and antimicrobial peptides. nih.gov This clustering allows for the coordinated regulation and rapid evolution of new peptide functions. peerj.com The Alyteserin-1Ma/2Ma precursor itself, containing two different antimicrobial peptides, exemplifies a result of this evolutionary strategy, where gene duplication and diversification within a single precursor lead to a varied peptide arsenal (B13267). sci-hub.se The close structural similarity of the alyteserin precursors to those of bombinins from Bombina species further supports a shared evolutionary origin and the concept of gene clustering in related amphibian lineages. sci-hub.senih.gov
Evolutionary Insights from this compound Gene Data
The study of this compound and its corresponding gene provides valuable insights into the evolutionary history of antimicrobial peptides (AMPs) in anurans. Analysis of its genetic precursor and comparison with peptides from other frog families reveal deep evolutionary connections and broader patterns in the development of chemical defense systems.
Homology with Peptides from Other Anuran Species (e.g., Bombinatoridae)
Genetic data from the granular glands of the midwife toad, Alytes maurus, has been instrumental in understanding the evolutionary origins of this compound. sci-hub.senih.gov Molecular cloning has revealed that this compound is encoded on a precursor polypeptide alongside another AMP. sci-hub.se Specifically, the cDNAs for alyteserins in A. maurus encode precursors that contain two AMPs arranged in tandem repeats. sci-hub.senih.gov These precursors consist of a member from the alyteserin-1 family (alyteserin-1Ma) followed by its corresponding member from the alyteserin-2 family (this compound). sci-hub.senih.gov The amino acid sequence for this compound is FIGKLISAASGLLSHL-NH2. sci-hub.se
This structural architecture shows a striking resemblance to the peptide precursors found in frogs of the Bombinatoridae family, such as the bombinins. sci-hub.senih.gov This similarity in both gene structure and amino acid sequence suggests that the alyteserin and bombinin genes are homologous, originating from a common ancestral AMP gene. sci-hub.se This molecular evidence supports the close evolutionary relationship between the Alytidae and Bombinatoridae families, which are grouped together in the monophyletic clade Costata. sci-hub.se
| Characteristic | Alytidae (Alyteserin-1Ma/2Ma Precursor) | Bombinatoridae (Maximin/Bombinin H Precursors) | Reference |
|---|---|---|---|
| Precursor Structure | Tandem repeat of two AMPs (Alyteserin-1 family + Alyteserin-2 family) | Similar tandem repeat structure of two AMPs | sci-hub.senih.gov |
| Homologous Peptides | Alyteserin-2 peptides show sequence similarity to Bombinin H peptides | Bombinin H peptides are homologous to Alyteserin-2 peptides | nih.govresearchgate.net |
| Amino Acid Identity (Precursor) | ~49-51% identity with Bombina maxima precursors | ~49-51% identity with Alytes maurus precursors | sci-hub.se |
| Evolutionary Relationship | Suggests a common ancestral gene for AMPs in both families | sci-hub.se |
Implications for the Evolution of Amphibian Defensive Secretions
The genetic data from this compound and its homologs contribute to a broader understanding of how amphibian defensive systems have evolved. The clear homology between the AMPs of Alytidae and Bombinatoridae provides strong molecular evidence supporting their shared ancestry. sci-hub.se However, the evolution of AMPs across all anurans is not straightforward. Studies focusing on the signal peptides of AMP precursors suggest that these systems may have evolved convergently on at least three separate occasions, with distinct motifs found in Neobatrachia, Bombinatoridae, and Pipidae. researchgate.net
Anuran skin secretions are a complex cocktail of bioactive substances, and AMPs like alyteserins are often co-secreted with neuroactive peptides. sci-hub.seresearchgate.netnih.gov This co-secretion has led to an alternative hypothesis regarding the primary role of these peptides. researchgate.netnih.gov It is proposed that AMPs, which are fundamentally cytolytic (cell-destroying) peptides, may have initially evolved to support the antipredator function of neurotoxins. researchgate.netnih.gov By disrupting cell membranes, peptides like this compound could increase the delivery and effectiveness of co-secreted neuroactive peptides in a predator. researchgate.netnih.gov
According to this model, the well-documented antimicrobial function, which protects the frog's moist skin from pathogens, is considered a secondary benefit or adaptation. researchgate.netnih.gov This view is supported by the observation that AMPs are distributed sporadically, not universally, across anuran species. researchgate.netnih.gov The more variable nature of AMP systems compared to the more conserved neuropeptides further suggests that the antimicrobial role may have been a later co-opted function. nih.gov Thus, the evolutionary history of this compound is deeply tied to a multifunctional defensive strategy that likely predates its specific role in innate immunity. researchgate.netnih.gov
| Implication | Supporting Evidence | Reference |
|---|---|---|
| Shared Ancestry of Alytidae and Bombinatoridae | Homology in AMP precursor structure and sequence (e.g., Alyteserin and Bombinin). | sci-hub.seresearchgate.net |
| Convergent Evolution | Distinct signal peptide motifs in AMP precursors across different major anuran lineages (Neobatrachia, Bombinatoridae, Pipidae). | researchgate.net |
| Primary Role as Cytolysins | AMPs are often co-secreted with neuroactive peptides; cytolytic action could enhance neurotoxin delivery to predators. | nih.govresearchgate.netnih.gov |
| Antimicrobial Function as a Secondary Adaptation | AMPs are sporadically distributed across Anura, suggesting their antimicrobial role is not universal and may be an accessory benefit. | researchgate.netnih.gov |
Chemical Synthesis and Derivatization Strategies for Alyteserin 2ma
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Alyteserin-2Ma
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing synthetic peptides such as this compound. Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comnih.gov This methodology simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing at the end of each step. nih.govbachem.com
The synthesis of this compound via SPPS typically follows the Fluorenylmethyloxycarbonyl (Fmoc) strategy. The general cycle involves:
Resin Preparation: The process begins with an insoluble resin, to which the C-terminal amino acid of this compound is anchored. peptide.com
Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, usually with a solution of piperidine in a solvent like N,N-Dimethylformamide (DMF), exposing a free amine for the next coupling step. wpmucdn.com
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) and added to the resin, forming a new peptide bond with the free amine of the preceding residue. wpmucdn.com Reactions are often driven to completion by using an excess of the soluble reagents. nih.gov
Washing: The resin is thoroughly washed to remove unreacted amino acids, by-products, and coupling agents. bachem.com
Iteration: These deprotection, coupling, and washing steps are repeated for each amino acid in the this compound sequence until the full peptide is assembled. bachem.comwpmucdn.com
Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing scavengers like triisopropylsilane (TIS) and water to trap reactive carbocations. ub.edu
| Step | Description | Common Reagents |
|---|---|---|
| Resin Anchoring | The first C-terminal amino acid is attached to a solid support. | Rink Amide resin (for C-terminal amides) |
| Deprotection | Removal of the temporary Nα-Fmoc group to expose the amine for coupling. | 20% Piperidine in DMF |
| Coupling | Activation of the next amino acid's carboxyl group and formation of a peptide bond. | DIC/Oxyma, HBTU, HATU |
| Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA), TIS, Water |
Optimizing SPPS protocols is crucial for maximizing the yield and purity of synthetic this compound. Key factors for optimization include the choice of resin, which can be selected based on the desired C-terminal modification (e.g., an amide). Resin loading capacity is also a consideration; a lower load is often preferred for longer or more complex peptide sequences to prevent aggregation and improve reaction kinetics. bachem.com
Solvent selection also plays a significant role. While DMF is traditional, greener binary solvent systems, such as combinations of dimethyl sulfoxide (DMSO) and tert-butyl acetate (BuOAc), are being explored to improve sustainability. researchgate.net Reaction times and temperatures can be adjusted, with microwave-assisted synthesis offering a method to accelerate coupling and deprotection steps significantly. researchgate.net For challenging sequences prone to aggregation, specialized protocols and reagents may be necessary to ensure efficient synthesis.
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities, such as truncated or deletion sequences. semanticscholar.org Therefore, rigorous purification is essential. The most common method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). semanticscholar.org This technique separates the peptide from impurities based on hydrophobicity. semanticscholar.org
After purification, the identity and purity of the synthetic this compound must be confirmed. The primary characterization techniques include:
Mass Spectrometry (MS): Used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of this compound, ensuring the correct sequence was assembled. semanticscholar.org
Analytical RP-HPLC: Employed to assess the purity of the final product, typically aiming for >95% purity for biological studies.
| Technique | Purpose | Principle of Operation |
|---|---|---|
| RP-HPLC | Purification and Purity Assessment | Separates molecules based on differences in hydrophobicity. |
| Mass Spectrometry (MS) | Identity Confirmation | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight. |
Design and Synthesis of this compound Analogues and Derivatives
While native this compound possesses biological activity, its therapeutic potential can be limited by factors such as susceptibility to enzymatic degradation or lack of target specificity. nih.gov To overcome these limitations, analogues and derivatives are designed and synthesized. This process involves systematically modifying the peptide's structure to improve its properties while retaining or enhancing its desired biological function.
The design of effective this compound analogues is guided by structure-activity relationship (SAR) studies. researchgate.net SAR defines how a peptide's chemical structure—including its amino acid sequence and three-dimensional conformation—correlates with its biological activity. researchgate.netubc.ca For antimicrobial peptides, key structural properties that influence activity include:
Cationicity: A net positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov
Amphipathicity: The segregation of hydrophobic and hydrophilic residues into distinct faces of the peptide's secondary structure (often an α-helix) facilitates membrane interaction and disruption. nih.govmdpi.com
Hydrophobicity: The proportion of non-polar residues influences how deeply the peptide inserts into the lipid bilayer of the membrane. mdpi.com
By understanding these relationships, modifications can be rationally designed. For instance, substituting a neutral amino acid with a cationic one like lysine (B10760008) could enhance its antimicrobial potency. novoprolabs.com
One of the significant drawbacks of natural L-amino acid peptides is their rapid degradation by proteases in the body. A powerful strategy to enhance stability is the incorporation of non-canonical amino acids, particularly D-amino acids. novoprolabs.com Since proteases are stereospecific for L-amino acid substrates, peptides containing D-amino acids are highly resistant to enzymatic degradation. nih.gov Studies on Alyteserin peptides have shown that the incorporation of D-amino acids can improve peptide selectivity. novoprolabs.com The synthesis of these analogues follows standard SPPS protocols, simply using the desired D-amino acid building block at the specified position in the sequence.
Specific molecular interactions can be fine-tuned through various chemical modifications to the this compound backbone or side chains. The goal is to enhance properties like target binding, secondary structure stability, or biological activity.
Examples of such modifications include:
Increasing Cationicity: As suggested by SAR, replacing neutral or acidic residues with basic amino acids (e.g., Lysine, Arginine, Ornithine) can increase the net positive charge, potentially leading to stronger interactions with microbial membranes and increased antimicrobial activity. nih.govnovoprolabs.com
Hydrocarbon Stapling: This technique involves introducing two unnatural amino acids with olefin-bearing side chains at specific positions within the peptide sequence. These side chains are then covalently linked ("stapled") through a ring-closing metathesis reaction. This modification can lock the peptide into a specific secondary structure, such as an α-helix, which has been shown to improve helicity, protease resistance, and antitumor activity in an analogue of Alyteserin-2a (B1578631). nih.gov
| Modification Strategy | Example | Rationale / Desired Outcome |
|---|---|---|
| Increase Cationicity | Replace Alanine (B10760859) with Lysine | Enhance electrostatic attraction to negatively charged bacterial membranes. novoprolabs.com |
| Enhance Proteolytic Stability | Substitute an L-amino acid with its D-enantiomer | Increase resistance to degradation by proteases, improving peptide half-life. novoprolabs.comnih.gov |
| Stabilize α-Helical Structure | Introduce a hydrocarbon staple | Improve conformational stability, protease resistance, and biological activity. nih.gov |
| Modulate Hydrophobicity | Replace Leucine (B10760876) with a more or less hydrophobic residue | Optimize membrane insertion and balance antimicrobial activity with potential cytotoxicity. mdpi.com |
Chemical Labeling and Conjugation Strategies for Research Probes
The modification of this compound through chemical labeling and conjugation is a critical step in developing probes for biological studies. These strategies allow for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, which facilitate the tracking and investigation of the peptide's interactions with its biological targets. The primary sites for labeling on this compound, with the representative sequence Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu-NH2, are the N-terminal α-amino group and the ε-amino group of the lysine residue.
Fluorescent Labeling for Localization Studies
Fluorescent labeling is a powerful technique to visualize the localization of this compound within biological systems, such as its interaction with bacterial cell membranes. The choice of fluorophore is crucial and can influence the biological activity of the peptide; therefore, it is essential to select a label that minimizes steric hindrance and alterations to the peptide's physicochemical properties nih.gov. Commonly used fluorescent dyes for labeling peptides include fluorescein isothiocyanate (FITC) and rhodamine derivatives.
The conjugation of these dyes to this compound typically involves the reaction of an amine-reactive derivative of the fluorophore with the primary amino groups of the peptide. For instance, FITC reacts with the N-terminal α-amino group and the ε-amino group of the lysine residue under slightly alkaline conditions (pH 7.5-8.5) to form a stable thiourea bond. sb-peptide.com Similarly, rhodamine B can be conjugated to peptides through its carboxylic acid moiety, often activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond. mdpi.comlifetein.com
The general reaction scheme for labeling this compound with an amine-reactive fluorescent dye (fluorophore-NHS ester) can be depicted as follows:
This compound-NH2 + Fluorophore-NHS -> this compound-NH-CO-Fluorophore + NHS
Following the labeling reaction, purification of the fluorescently labeled peptide is essential to remove unreacted dye and other impurities. This is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org Characterization of the final product is then performed using techniques such as mass spectrometry to confirm the covalent attachment of the fluorophore and to determine the degree of labeling.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reactive Group | Common Application |
|---|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | ~495 | ~517 | Isothiocyanate | Microscopy, Flow Cytometry sb-peptide.com |
| Rhodamine B | ~570 | ~590 | NHS ester | Live-cell imaging, FRET assays lifetein.com |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., Cy3: ~550, Cy5: ~650) | Variable (e.g., Cy3: ~570, Cy5: ~670) | NHS ester | FRET, Immunoassays sb-peptide.com |
| ATTO Dyes | Wide spectral range (UV to near-infrared) | NHS ester, Maleimide | Fluorescence microscopy sb-peptide.com |
Biotinylation and Other Affinity Tags
Biotinylation is a widely used strategy for introducing an affinity tag to this compound, enabling its detection, purification, and quantification through the high-affinity interaction between biotin and avidin or streptavidin. lifetein.com.cn This powerful interaction is exploited in various applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and affinity chromatography for pull-down assays to identify binding partners. lifetein.com.cn
The most common method for biotinylating peptides is through the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines on the peptide under mild conditions. nih.gov To mitigate potential steric hindrance that could interfere with the interaction between the biotinylated peptide and its target or with the binding of biotin to streptavidin, a spacer arm is often incorporated between the biotin molecule and the reactive group. qyaobio.combiosyntan.de A frequently used spacer is aminohexanoic acid (Ahx), which provides a flexible linker. lifetein.com.cnbiosyntan.de
The reaction for biotinylating this compound with Biotin-Ahx-NHS can be represented as:
This compound-NH2 + Biotin-Ahx-NHS -> this compound-NH-CO-Ahx-Biotin + NHS
Purification of the biotinylated peptide is crucial to remove excess biotinylation reagent and is typically performed by RP-HPLC. nih.gov The success of the biotinylation can be confirmed by mass spectrometry, which will show a characteristic mass shift corresponding to the addition of the biotin-spacer moiety.
| Affinity Tag | Binding Partner | Dissociation Constant (Kd) | Key Features |
|---|---|---|---|
| Biotin | Avidin/Streptavidin | ~10-15 M | Extremely high affinity, stable interaction. |
| Desthiobiotin | Streptavidin | Lower affinity than biotin | Allows for milder elution conditions in affinity purification. biosyntan.de |
Molecular and Cellular Mechanism of Action of Alyteserin 2ma
Interaction with Biological Membranes
The initial and most critical step in the antimicrobial action of Alyteserin-2Ma is its interaction with the biological membranes of target cells. scispace.com This interaction is electrostatic in nature and is followed by the insertion of the peptide into the lipid bilayer, which ultimately compromises the membrane's barrier function. sci-hub.sed-nb.info
This compound and related peptides are known to permeabilize and disrupt microbial membranes, causing the leakage of essential ions and metabolites, which dissipates membrane potential and leads to cell death. sci-hub.senih.gov This disruption is achieved through the formation of transient or stable pores, or through a more generalized destabilization of the lipid bilayer. sci-hub.sescispace.com The ability to adopt an α-helical conformation in a membrane-like environment is crucial for this process. sci-hub.se
While the precise model for this compound has not been definitively established, its mechanism is understood to align with general models proposed for α-helical antimicrobial peptides. sci-hub.sescispace.com These models describe different ways peptides can compromise a lipid bilayer:
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the aqueous channel. scispace.comresearchgate.net
Toroidal Pore Model: Here, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the lipid head groups. This model is supported by studies on similar peptides like magainins. scispace.comresearchgate.netcore.ac.uk The pore formation is often dependent on a critical concentration of peptide on the membrane surface. researchgate.net
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." scispace.comresearchgate.net Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. researchgate.nettulane.edursc.org
Studies on related Alyteserin peptides and other AMPs suggest that they can employ these mechanisms, often in a manner dependent on peptide concentration and lipid composition. nih.govtulane.edu
| Peptide Studied | Model Membrane | Observed Effect on Lipid Bilayer | Reference |
| Alyteserin-1c (B1578633) analogue | DMPC & DMPC/DMPG | Decreased bilayer order, increased membrane fluidity, thermal destabilization | nih.gov |
Table 1: Effects of Alyteserin-family peptides on model lipid bilayers.
A key feature of this compound and other AMPs is their selectivity for microbial membranes over those of host (mammalian) cells. sci-hub.senih.gov This selectivity is primarily due to fundamental differences in membrane composition. d-nb.infonih.gov
Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin. nih.govnih.gov
Mammalian membranes , in contrast, are predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC) and contain significant amounts of cholesterol, which tends to stabilize the bilayer. d-nb.infonih.gov
The net positive charge of this compound facilitates a strong initial electrostatic attraction to the negatively charged surface of bacterial membranes. sci-hub.sed-nb.info This initial binding step concentrates the peptide on the target surface, promoting its insertion into the lipid core. d-nb.info In contrast, the interaction with neutral mammalian membranes is much weaker, resulting in significantly lower toxicity to host cells, such as a low hemolytic activity against red blood cells. researchgate.netnih.gov Studies on Alyteserin-1c analogues confirm that while the peptides can interact with both PC (mammalian-mimicking) and PC/PG (bacterial-mimicking) membranes, the nature and strength of this interaction differ. nih.gov
| Peptide Family | Activity against Gram-negative bacteria (e.g., E. coli) | Activity against Gram-positive bacteria (e.g., S. aureus) | Hemolytic Activity (Toxicity to mammalian cells) | Reference |
| Alyteserin-1 | Selective inhibitory activity | Lower activity | Weak (LC50 > 100 µM) | researchgate.netnih.gov |
| Alyteserin-2 | Effective | More potent (MIC 50 µM for Alyteserin-2a) | Weak (LC50 > 100 µM) | sci-hub.seresearchgate.netnih.gov |
Table 2: Differential activity of Alyteserin peptides.
The antimicrobial efficacy of this compound is intrinsically tied to two fundamental structural properties: cationicity and amphipathicity. sci-hub.sehorseshoecrab.org
Cationicity: Conferred by the presence of basic amino acid residues (like lysine), the net positive charge of the peptide is crucial for the initial, long-range electrostatic attraction to the anionic surfaces of bacterial membranes. sci-hub.sehorseshoecrab.orgd-nb.info This property drives the selectivity of the peptide for microbial targets. nih.gov
Amphipathicity: When the peptide folds into its secondary structure, typically an α-helix in the membrane environment, it spatially separates its hydrophobic and hydrophilic amino acid residues. sci-hub.senih.gov This creates a structure with a nonpolar face that can insert into the hydrophobic core of the lipid bilayer and a polar, charged face that remains at the lipid-water interface. scispace.com This insertion is the key step that disrupts membrane integrity and leads to permeabilization. d-nb.infonih.gov
The interplay between these two properties governs the peptide's ability to first bind to and then disrupt the target membrane, forming the basis of its antimicrobial action. horseshoecrab.orgnih.gov
Membrane Permeabilization and Disruption Mechanisms
Intracellular Targets and Pathways (if applicable beyond membrane disruption)
While the primary mechanism of action for this compound and many AMPs is the physical disruption of the cell membrane, there is growing evidence that some AMPs can exert their effects through additional mechanisms. imrpress.commdpi.com After crossing the cell membrane, either through pores they create or via other translocation mechanisms, some peptides can interact with intracellular components and disrupt vital cellular processes. scispace.comnih.gov
Potential intracellular targets for AMPs in general include:
Nucleic Acids: Some peptides can bind to DNA and RNA, interfering with replication, transcription, and translation. mdpi.comnih.gov
Protein Synthesis: Inhibition of ribosomal function and protein synthesis has been observed for certain AMPs. mdpi.com
Enzyme Activity: AMPs can inhibit the function of essential enzymes, such as those involved in cell wall synthesis or metabolic pathways. mdpi.com
Currently, research on this compound has predominantly focused on its membrane-disruptive properties. sci-hub.se There is no direct evidence to date identifying specific intracellular targets for this particular peptide. However, the possibility of a dual-action mechanism, involving both membrane permeabilization and subsequent interaction with internal targets, cannot be excluded and represents an area for future investigation. imrpress.comscispace.com
Inhibition of DNA/RNA Synthesis
While the primary mechanism of this compound is believed to be membrane disruption, some antimicrobial peptides are known to translocate across the cell membrane and interfere with intracellular processes, including the synthesis of DNA and RNA. mdpi.comnih.gov For instance, the peptide HNP-1 has been observed to penetrate the inner and outer membranes of E. coli and subsequently inhibit the synthesis of DNA and RNA. nih.govexplorationpub.com This inhibition of nucleic acid synthesis is a critical event that can lead to bacterial cell death. basicmedicalkey.com
Antibiotics that function as DNA/RNA synthesis inhibitors typically work by targeting enzymes essential for these processes, such as DNA polymerase and RNA polymerase. microbenotes.com For example, the antibiotic rifampicin (B610482) inhibits bacterial DNA-dependent RNA polymerase. microbenotes.com While there is no direct evidence to date specifically demonstrating that this compound inhibits DNA or RNA synthesis, its cationic and amphipathic nature could potentially facilitate interaction with negatively charged nucleic acids or associated enzymes, a mechanism observed for other AMPs. explorationpub.com
Disruption of Protein Synthesis or Enzyme Activity
The disruption of protein synthesis is another mechanism employed by some antimicrobial peptides to exert their effects. nih.govsigmaaldrich.com This can occur through various interactions within the bacterial cell. Certain proline-rich AMPs, for example, can interfere with protein synthesis by binding to ribosomes. nih.gov The oncocin-type peptides inhibit the translation of mRNA by binding to the 70S ribosome, while apidaecin-type peptides can block the assembly of the 50S ribosomal subunit. nih.gov
Furthermore, some AMPs can inhibit the activity of crucial intracellular enzymes. nih.gov The peptide pyrrhocoricin has been shown to specifically bind to the bacterial heat shock protein DnaK in E. coli, inhibiting its ATPase activity. nih.gov Another example is microcin (B1172335) J25, which targets RNA polymerase. nih.gov Although direct studies on this compound's effect on protein synthesis or specific enzyme activities are lacking, these established mechanisms for other AMPs provide a plausible, yet unconfirmed, avenue for its antimicrobial action. The reduction of available amino acids can also inhibit protein synthesis by decreasing the activity of initiation factors. nih.gov
Interference with Cell Wall Synthesis
The bacterial cell wall is a common target for many antimicrobial agents due to its essential role in maintaining cell integrity and the absence of a similar structure in animal cells. libretexts.orgcreative-biolabs.com The primary component of the bacterial cell wall is peptidoglycan, and its synthesis is a target for antibiotics like β-lactams and vancomycin. libretexts.org Some antimicrobial peptides can also interfere with cell wall synthesis. explorationpub.com They can interact with lipid II, a precursor molecule in the synthesis of peptidoglycan, thereby preventing the proper formation of the cell wall. mdpi.commdpi.com The lantibiotic nisin, for instance, binds to lipid II to inhibit cell wall synthesis and form pores in the membrane. mdpi.commdpi.com
While the primary described mechanism for the alyteserin family of peptides is membrane disruption, the potential for interference with cell wall synthesis cannot be entirely ruled out without specific investigation. sci-hub.se The initial interaction of cationic AMPs with the negatively charged components of the bacterial cell wall, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, is a critical step before membrane interaction or intracellular entry. explorationpub.com
Receptor-Mediated Interactions (if applicable)
Some antimicrobial peptides can initiate their action through receptor-mediated interactions with the target cell. mdpi.com This mechanism involves the binding of the peptide to a specific receptor on the bacterial cell surface, which then triggers a cascade of events leading to cell death. A well-studied example is the bacteriocin (B1578144) nisin, which uses lipid II as a docking receptor to initiate both cell wall synthesis inhibition and membrane pore formation. mdpi.com Similarly, mesentericin is another AMP that acts via a receptor-mediated mechanism. mdpi.com
Currently, there is no scientific evidence to suggest that this compound utilizes a specific receptor for its antimicrobial activity. The prevailing understanding is that its interaction with bacterial membranes is primarily driven by electrostatic and hydrophobic forces, characteristic of a non-receptor-mediated pathway. sci-hub.seopenaccessjournals.com This involves the attraction between the positively charged peptide and the negatively charged components of the microbial membrane. explorationpub.com
Structure Activity Relationship Sar Studies of Alyteserin 2ma Analogues
Impact of Amino Acid Substitutions on Molecular Activity
Effect of Cationic Residue Modifications (e.g., Glycine (B1666218) to Lysine (B10760008), Lysine to Ornithine)
Increasing the net positive charge of Alyteserin peptides has been a key strategy to enhance their biological potency. This is typically achieved by substituting neutral or anionic amino acid residues with cationic ones, such as lysine or ornithine.
In a related peptide, Alyteserin-1c (B1578633), replacing hydrophobic or anionic residues on the polar face of its helical structure with cationic residues to increase the net charge from +2 to +5 resulted in a modified peptide (ΔM) with altered biological activity. mdpi.com This modification enhanced its activity against Gram-positive bacteria. mdpi.com
The following table summarizes the effects of cationic residue modifications on the insulinotropic activity of Alyteserin-2a (B1578631) analogues. nih.gov
| Analogue | Amino Acid Substitution | Change in Net Charge | Impact on Insulinotropic Activity |
| [S7K] | Serine to Lysine at position 7 | Increased | More effective |
| [G11K] | Glycine to Lysine at position 11 | Increased | More potent and effective |
| [S14K] | Serine to Lysine at position 14 | Increased | More effective |
| [N15K] | Asparagine to Lysine at position 15 | Increased | More effective |
| [S7K, G11K] | Double substitution | Significantly Increased | More potent and effective |
| [G11K, N15K] | Double substitution | Significantly Increased | More potent |
Role of Hydrophobic Residues in Membrane Interaction
The hydrophobicity of Alyteserin peptides is another critical factor governing their interaction with biological membranes and, consequently, their activity. The amphipathic nature of their α-helical structure, with distinct hydrophobic and hydrophilic faces, allows for insertion into and disruption of cell membranes.
However, studies on Alyteserin-2a have shown that simply increasing hydrophobicity does not necessarily lead to enhanced activity. researchgate.net Substitution of threonine at position 8 with the more hydrophobic tryptophan ([T8W]) and alanine (B10760859) at position 9 with tryptophan ([A9W]) resulted in analogues that were less active than the parent peptide. nih.gov This indicates that a delicate balance between cationicity and hydrophobicity is essential for optimal biological function. An excessive increase in hydrophobicity might lead to self-aggregation in the aqueous phase or non-specific binding to other cellular components, thereby reducing the peptide's effective concentration at the target membrane.
In contrast, for Alyteserin-1c, the hydrophobic residues on the nonpolar face of the helix are crucial for its insertion into the hydrophobic core of the membrane after the initial electrostatic attraction. nih.gov Modifications that decrease hydrophobicity on the polar face, in conjunction with increased cationicity, were shown to alter its bacterial selectivity. mdpi.com
Conformational Requirements for Molecular Action
Relationship between Helicity and Biological Activity
The biological activity of Alyteserin peptides is intrinsically linked to their ability to adopt an α-helical conformation, particularly upon interacting with cell membranes. mdpi.comresearchgate.net In an aqueous environment, these peptides may exist in a random coil structure, but they fold into an amphipathic α-helix in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE) or lipid micelles. novoprolabs.com
The helical structure is critical as it segregates the cationic and hydrophobic residues onto opposite faces of the molecule. This amphipathicity facilitates the initial electrostatic attraction to the negatively charged components of target cell membranes, followed by the insertion of the hydrophobic face into the lipid bilayer, leading to membrane perturbation and subsequent biological effects. researchgate.net For Alyteserin-1c, it has been demonstrated that the stability of the helical structure is indispensable for its antimicrobial activity. A loss of helicity in certain regions of the peptide was correlated with a decrease in its antibacterial effect. mdpi.com
Impact of Helix-Stabilizing Modifications
Given the importance of the α-helical conformation, strategies to stabilize this secondary structure have been explored to enhance the activity and stability of Alyteserin peptides. One such approach is hydrocarbon stapling, which involves introducing a synthetic brace to lock the peptide into its helical shape.
A study on Alyteserin-2a utilized this technique to create a series of stapled peptides. nih.gov The introduction of a hydrocarbon staple was shown to significantly increase the helicity of the peptide. nih.gov This conformational stabilization resulted in an analogue, alyteserin-2a-Sp3, which exhibited improved resistance to proteolytic degradation and enhanced antitumor activity compared to the linear, unstapled peptide. nih.gov This demonstrates that enhancing the structural integrity of the α-helix can be a viable strategy for improving the therapeutic potential of Alyteserin-2Ma and its analogues.
Modulating Selectivity through Structural Modifications in Alyteserin Analogues
The therapeutic potential of antimicrobial peptides (AMPs) like this compound is intrinsically linked to their selectivity: the ability to preferentially target pathogenic cells, such as bacteria or cancer cells, while minimizing damage to host cells. Structure-activity relationship (SAR) studies on alyteserin peptides and their analogues have been instrumental in elucidating the structural determinants of this selectivity. By systematically modifying the peptide's primary sequence, researchers can fine-tune its physicochemical properties—such as cationicity, hydrophobicity, and amphipathicity—to enhance its selective activity. While specific SAR studies on this compound are not extensively documented in publicly available research, comprehensive studies on the closely related Alyteserin-2a and other members of the alyteserin family, such as Alyteserin-1c, offer significant insights into how structural modifications can modulate selectivity.
The native Alyteserin-2a, for instance, exhibits weak cytotoxic and antimicrobial properties. However, its analogues have been shown to possess potent cytotoxic activity against a range of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), and HT-29 (colon adenocarcinoma). researchgate.net This highlights the profound impact of structural alterations on biological activity and selectivity. The transformation of a peptide with low native cytotoxicity into a potent anticancer agent underscores the power of rational design in modulating selectivity. mdpi.com
One of the key strategies for modulating selectivity involves altering the net positive charge of the peptide. The outer membranes of cancer cells and bacteria are typically more enriched in anionic molecules (like phosphatidylserine (B164497) in cancer cells and lipopolysaccharides or teichoic acids in bacteria) compared to the zwitterionic membranes of healthy mammalian cells. This charge difference facilitates the initial electrostatic attraction of cationic AMPs to the target cell surface.
A compelling example of this principle is found in the study of Alyteserin-1c analogues. The wild-type Alyteserin-1c has a net charge of +2 and demonstrates selective inhibitory activity against Gram-negative bacteria. mdpi.com By substituting specific amino acid residues to increase the net positive charge and hydrophilicity, researchers were able to shift the peptide's selectivity.
A study involving a mutant derivative of Alyteserin-1c, where the net charge was increased from +2 to +5, resulted in a notable increase in antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com Conversely, this modification led to a decrease in activity against Gram-negative bacteria like Escherichia coli. mdpi.com This demonstrates that a simple increase in cationicity does not uniformly enhance antimicrobial activity across all bacterial types but can be used to modulate and redirect the peptide's selectivity.
The following interactive data table summarizes the impact of these modifications on the antimicrobial selectivity of Alyteserin-1c.
| Peptide | Net Charge | Modification from Wild-Type | Selectivity Profile |
| Alyteserin-1c (Wild-Type) | +2 | - | Higher activity against Gram-negative bacteria (E. coli) |
| Alyteserin-1c Analogue (ΔM) | +5 | Increased cationicity and hydrophilicity | Increased activity against Gram-positive bacteria (S. aureus); Decreased activity against Gram-negative bacteria (E. coli) |
This table is based on findings from studies on Alyteserin-1c and its analogues, which serve as a model for understanding how similar modifications could affect this compound. mdpi.com
In addition to antimicrobial selectivity, structural modifications have been explored to enhance the selectivity of alyteserin peptides for cancer cells over healthy cells. The native Alyteserin-1 and Alyteserin-2 peptides generally exhibit low hemolytic activity against human erythrocytes, indicating a degree of inherent selectivity for microbial over mammalian cells. nih.gov For anticancer applications, the goal is to design analogues that are highly cytotoxic to tumor cells while remaining non-toxic to healthy, non-cancerous cells. This is often achieved by optimizing the balance between cationicity and hydrophobicity to favor interaction with the unique membrane properties of cancer cells.
Furthermore, SAR studies on Alyteserin-2a have explored its insulinotropic actions, providing another dimension of its biological selectivity. Specific amino acid substitutions have been shown to dramatically increase its potency for stimulating insulin (B600854) release from pancreatic β-cells without causing membrane damage, as indicated by the absence of lactate (B86563) dehydrogenase release. nih.gov For instance, analogues of Alyteserin-2a, such as [G11K], [S7k], [S7k,G11k], and [G11k,N15K], were found to be significantly more potent in stimulating insulin release than the native peptide. nih.gov While this research focuses on a different therapeutic application, it reinforces the principle that targeted amino acid substitutions can enhance the selective activity of alyteserin peptides for specific biological targets.
The table below details some of the Alyteserin-2a analogues and their enhanced insulinotropic activity.
| Analogue | Modification from Alyteserin-2a | Effect on Insulin Release |
| [G11K] | Glycine at position 11 substituted with Lysine | Increased potency and efficacy |
| [S7k] | Serine at position 7 substituted with D-Lysine | Increased potency |
| [S14K] | Serine at position 14 substituted with Lysine | Increased efficacy |
| [N15K] | Asparagine at position 15 substituted with Lysine | Increased efficacy |
| [S7K,G11K] | Double substitution | Increased efficacy |
This table is derived from research on the insulinotropic properties of Alyteserin-2a analogues. nih.gov
Advanced Analytical and Biophysical Characterization of Alyteserin 2ma Interactions
Calorimetric Studies of Membrane Interactions
Calorimetric techniques are essential for understanding the thermodynamic changes that occur when a peptide interacts with a lipid bilayer. These methods measure heat changes associated with the peptide binding to and perturbing the membrane structure.
Differential Scanning Calorimetry (DSC) for Phase Transition Effects
Detailed Differential Scanning Calorimetry (DSC) studies specifically investigating the effects of Alyteserin-2Ma on the phase transition of model membranes have not been reported in the available literature.
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to probe the effects of peptides on the thermotropic phase behavior of lipid membranes nih.gov. In a typical experiment, a suspension of model lipid vesicles (liposomes) is heated at a constant rate, and the heat required to raise its temperature is measured relative to a reference unav.edu. This allows for the precise determination of the temperature (T_m) and enthalpy (ΔH) of the main phase transition, where the lipid bilayer shifts from a rigid gel state to a more fluid liquid-crystalline state nih.gov.
The interaction of a peptide like this compound with a lipid bilayer can cause significant changes in these parameters. By analyzing these changes, researchers can infer the peptide's mechanism of action. For instance, a decrease in both the T_m and ΔH often indicates that the peptide is inserting into the hydrophobic core of the membrane, disrupting the lipid packing and increasing membrane fluidity nih.gov. The magnitude of this effect can provide insight into the peptide's affinity for different types of lipid compositions, such as those mimicking bacterial versus mammalian cell membranes.
Table 1: Illustrative Data from Differential Scanning Calorimetry (DSC) This table illustrates the type of data that would be generated from DSC experiments to characterize the interaction of this compound with model membranes. Note: The values presented are hypothetical placeholders as specific experimental data for this compound is not available.
| Model Membrane Composition | Peptide:Lipid Molar Ratio | Main Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Interpretation of Interaction |
| DMPC (Control) | 0 | 23.9 | 5.8 | Baseline thermotropic properties of the lipid bilayer. |
| DMPC + this compound | 1:100 | Data Not Available | Data Not Available | Expected to show a decrease in T_m and ΔH, suggesting membrane fluidization. |
| DMPC + this compound | 1:50 | Data Not Available | Data Not Available | A more pronounced effect would indicate a dose-dependent interaction. |
| DMPC/DMPG (3:1) (Bacterial Mimic) | 1:50 | Data Not Available | Data Not Available | Comparison with zwitterionic membranes would reveal selectivity. |
Spectroscopic Investigations of Peptide-Membrane Complexes
Spectroscopy provides invaluable information on the structural changes in both the peptide and the lipid membrane upon interaction.
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Specific research detailing the secondary structure of this compound within a membrane environment using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is not present in the available scientific literature.
ATR-FTIR is a versatile technique for studying the secondary structure of peptides when they bind to lipid membranes mdpi.com. By analyzing the amide I' band in the infrared spectrum (around 1600-1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone, one can determine the relative amounts of α-helices, β-sheets, turns, and unordered conformations nih.govfrontiersin.org. This is crucial because many antimicrobial peptides, which are unstructured in aqueous solution, adopt a specific secondary structure, such as an α-helix, upon binding to a membrane, a process often essential for their function nih.gov. The technique can also provide information on the orientation of the peptide relative to the lipid bilayer and monitor changes in lipid acyl chain order bjp-bg.comnih.gov.
Table 2: Illustrative Data from ATR-FTIR Secondary Structure Analysis This table shows the expected output from an ATR-FTIR experiment designed to determine the secondary structure of this compound in different environments. Note: The percentages are hypothetical placeholders.
| Environment | α-Helix (%) | β-Sheet (%) | Turns (%) | Unordered (%) | Inferred Conformation |
| Aqueous Buffer | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Likely random coil, typical for many antimicrobial peptides in solution. |
| In presence of POPC vesicles | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Expected to show a significant increase in ordered structures (e.g., α-helix). |
| In presence of POPC/POPG vesicles | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Structural changes upon binding to negatively charged membranes would indicate electrostatic interaction contribution. |
Fluorescence Spectroscopy for Membrane Binding and Insertion
While fluorescence spectroscopy is a common method to study peptide-membrane interactions, specific studies applying this technique to this compound are not available.
Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of a peptide to a membrane and its subsequent insertion into the lipid bilayer. Often, this involves utilizing the intrinsic fluorescence of tryptophan residues within the peptide's sequence or by attaching an external fluorescent probe. When a peptide containing a tryptophan residue moves from a polar aqueous environment to the non-polar, hydrophobic environment of the membrane core, a characteristic blue shift in its fluorescence emission maximum is observed. The magnitude of this shift provides information about the depth of the peptide's insertion. Titration experiments, where the fluorescence intensity is monitored as a function of lipid concentration, can be used to determine the peptide-membrane binding affinity (K_d).
Surface Plasmon Resonance (SPR) for Binding Kinetics
There are no published studies using Surface Plasmon Resonance (SPR) to determine the binding kinetics of this compound to model membranes.
Surface Plasmon Resonance is a real-time, label-free optical technique for quantifying molecular interactions. In the context of peptide-membrane studies, a model lipid bilayer is immobilized on a sensor chip, and a solution containing the peptide is flowed over the surface. The binding of the peptide to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association rate constant (k_a) and the dissociation rate constant (k_d). From these kinetic parameters, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_d / k_a). This provides precise quantitative data on how strongly and how quickly the peptide binds to and dissociates from the membrane.
Table 3: Illustrative Data from Surface Plasmon Resonance (SPR) Analysis This table illustrates the kinetic parameters that would be obtained from an SPR experiment studying this compound. Note: The values are hypothetical placeholders.
| Analyte | Ligand (Immobilized Membrane) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
| This compound | POPC Liposomes | Data Not Available | Data Not Available | Data Not Available |
| This compound | POPG Liposomes | Data Not Available | Data Not Available | Data Not Available |
Advanced Microscopy Techniques for Membrane Localization and Effects
Direct visualization of this compound's effects on membrane morphology and its specific localization using advanced microscopy has not been documented in the reviewed literature.
Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM), provide direct visual evidence of how peptides interact with membranes.
Atomic Force Microscopy (AFM) allows for the imaging of lipid bilayers at nanometer resolution in real-time and in a fluid environment. Researchers can visualize the membrane surface before and after the addition of a peptide like this compound. This can reveal peptide-induced changes in membrane morphology, such as the formation of pores, membrane thinning, or the extraction of lipids in a detergent-like manner nih.gov.
Confocal Laser Scanning Microscopy (CLSM) is used to determine the localization of fluorescently-labeled peptides in relation to cell membranes. By using a fluorescently tagged version of this compound and co-staining with membrane dyes, it would be possible to visualize whether the peptide accumulates on the plasma membrane, penetrates the membrane, or localizes to specific intracellular compartments.
Theoretical and Computational Investigations of Alyteserin 2ma
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.gov For antimicrobial peptides such as Alyteserin-2Ma, MD simulations can model their interaction with bacterial cell membranes, providing a detailed picture of the processes that lead to cell death. These simulations are based on classical mechanics, where the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to track the trajectory of each atom.
While specific MD simulation studies on this compound are not extensively available in the current literature, the principles of such investigations can be understood from studies on related peptides and other AMPs. For instance, MD simulations have been employed to study the interaction of Alyteserin-1c (B1578633), a related peptide from the same family, with model membranes. nih.gov Such studies, along with general methodologies for simulating AMP-membrane interactions, provide a framework for understanding how this compound might function.
A key aspect of the antimicrobial activity of many AMPs is their ability to disrupt the bacterial membrane by forming pores. MD simulations can be used to model the spontaneous insertion of peptides into a lipid bilayer and their subsequent aggregation to form pore-like structures. kcl.ac.uknih.gov These simulations can reveal the different models of pore formation, such as the "barrel-stave" or "toroidal pore" models. mdpi.com In the barrel-stave model, the peptides insert into the membrane and align to form a pore, while in the toroidal pore model, the peptides induce the lipid monolayers to bend and form a pore lined by both peptides and lipid head groups. mdpi.com
For a peptide like this compound, simulations would typically start with the peptide in the aqueous phase near a model bacterial membrane. The simulation would then track the peptide as it binds to the membrane surface, inserts into the hydrophobic core, and potentially oligomerizes with other peptides to form a transmembrane pore. kcl.ac.ukchemrxiv.org The stability of such pores and the role of specific amino acid residues in this process can be analyzed in detail. nih.gov
The conformation of an antimicrobial peptide is often crucial for its activity and can change significantly upon interaction with a membrane. nih.gov In an aqueous environment, many AMPs are unstructured, but they adopt a more defined secondary structure, such as an α-helix, in the presence of a lipid membrane. mdpi.com This conformational change is driven by the hydrophobic interactions between the nonpolar face of the peptide and the lipid acyl chains of the membrane.
MD simulations can be used to observe these conformational changes in this compound as it interacts with a model membrane. mdpi.com By analyzing the simulation trajectories, researchers can determine the secondary structure content of the peptide in different environments and identify the specific residues that are important for maintaining the active conformation. For example, studies on Alyteserin-1c have shown that it adopts an α-helical structure in membrane-mimicking environments. nih.gov It is plausible that this compound, also an α-helical peptide, undergoes a similar transition, which is a key step in its mechanism of action. The flexibility of the peptide, which can be influenced by residues like glycine (B1666218), may also play a role in its ability to adapt its structure to the membrane environment. researchgate.net
Docking Studies with Potential Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro In the context of this compound, docking studies can be used to identify potential molecular targets within a bacterial cell. While the primary mode of action for many AMPs is membrane disruption, some peptides can also translocate into the cytoplasm and interact with intracellular targets such as DNA, RNA, or essential enzymes. mdpi.comresearchgate.net
To date, specific molecular docking studies identifying intracellular targets for this compound have not been prominently reported in the scientific literature. However, the methodology remains a valuable tool for exploring the full spectrum of its antimicrobial activities.
Quantum Chemistry Calculations for Electronic Properties
Quantum chemistry calculations, based on the principles of quantum mechanics, can be used to investigate the electronic properties of molecules. These methods provide a more fundamental understanding of a molecule's structure, reactivity, and spectroscopic properties than classical mechanics-based methods like MD simulations. For a peptide like this compound, quantum chemistry calculations could be used to determine properties such as the distribution of electronic charge, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
In Silico Prediction of Structure-Activity Relationships
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the biological activity of peptides based on their structural and physicochemical properties. nih.gov QSAR models attempt to find a mathematical relationship between a set of molecular descriptors and the observed biological activity, such as the minimum inhibitory concentration (MIC). japsonline.com
For this compound and its analogues, a QSAR study would involve generating a set of descriptors for each peptide, such as hydrophobicity, net charge, helical content, and various other physicochemical parameters. nih.gov These descriptors would then be correlated with their experimentally determined antimicrobial activities against different bacterial strains. The resulting QSAR model could then be used to predict the activity of new, untested peptide sequences, thereby guiding the design of more potent and selective antimicrobial agents. frontiersin.org This approach can significantly reduce the time and cost associated with the experimental screening of large numbers of peptide analogues. researchgate.net While specific QSAR models for this compound have not been detailed in published research, the methodology is a cornerstone of modern peptide-based drug discovery. nih.gov
Interactions with Specific Biological Macromolecules and Cellular Components
Detailed Lipid-Peptide Interaction Studies
The primary mechanism of action for most antimicrobial peptides, including those in the alyteserin family, involves direct interaction with the lipid bilayers of cell membranes. sci-hub.seimrpress.com These peptides are typically cationic and amphipathic, characteristics that facilitate their binding to and disruption of microbial membranes, which are rich in negatively charged lipids. sci-hub.seopenaccessjournals.com This interaction ultimately leads to membrane permeabilization, loss of cellular integrity, and cell death. sci-hub.seimrpress.com
Interaction with Specific Phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylglycerol)
While direct studies on Alyteserin-2Ma's interaction with specific phospholipids are limited, research on the closely related peptide, Alyteserin-1c (B1578633), provides significant insights into how this peptide family engages with key membrane components. nih.gov Model membranes are frequently used to mimic the surfaces of bacterial and mammalian cells, with phosphatidylglycerol (PG) representing the anionic character of bacterial membranes and phosphatidylcholine (PC) representing the zwitterionic nature of mammalian membranes. nih.govnih.gov
Studies using differential scanning calorimetry (DSC) on Alyteserin-1c showed that the peptide strongly affects membranes composed of PC alone or in a mixture with PG. nih.gov The interaction leads to an increase in membrane fluidization, indicating a disruption of the ordered lipid packing. nih.gov Furthermore, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been used to observe the peptide's secondary structure upon membrane binding. These studies reveal that related alyteserin peptides undergo a conformational change, often transitioning to a more structured α-helical state when in a membrane environment. nih.govnih.gov For instance, Alyteserin-1c adopts an α-helical structure in the presence of membrane-mimicking micelles such as dodecylphosphocholine (B1670865) (DPC), a derivative of phosphatidylcholine. nih.gov This induced helicity is a common feature of AMPs, as the helical conformation is energetically favorable within the hydrophobic core of the lipid bilayer. nih.gov
| Technique | Model Membrane Component | Observed Interaction/Effect on Related Alyteserin Peptides | Reference |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Phosphatidylcholine (PC), Phosphatidylglycerol (PG) | Increased membrane fluidization, indicating disruption of lipid packing. | nih.gov |
| ATR-FTIR Spectroscopy | PC and PG containing membranes | Induces conformational transition to α-helical and/or β-sheet structures upon binding. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Dodecylphosphocholine (DPC) micelles | Peptide adopts an extended α-helical structure upon interaction. | nih.gov |
Role of Lipid Composition and Charge in Peptide Activity
The composition and net charge of a cell membrane are critical determinants of an AMP's selectivity and activity. openaccessjournals.comnih.gov Bacterial membranes are typically characterized by a high content of anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. openaccessjournals.comnih.gov This anionic nature facilitates the initial electrostatic attraction of cationic peptides like this compound. sci-hub.se In contrast, mammalian cell membranes are generally zwitterionic, with a higher prevalence of lipids like phosphatidylcholine in the outer leaflet, resulting in a reduced electrostatic attraction for cationic AMPs. openaccessjournals.com This difference in surface charge is a key factor in the selective toxicity of many AMPs towards microbes over host cells. openaccessjournals.com
The specific lipid composition, beyond just charge, also influences peptide-membrane interactions. The physical properties of the bilayer, such as fluidity, thickness, and lipid packing, can affect the peptide's ability to insert into and disrupt the membrane. nih.gov
A notable example of how lipid composition affects AMP activity is seen in Staphylococcus aureus. This bacterium can modify its membrane by synthesizing lysyl-phosphatidylglycerol (lysyl-PG), a lipid that introduces a positive charge to the otherwise anionic membrane. nih.govmdpi.com This modification reduces the net negative charge of the bacterial surface, thereby repelling cationic AMPs and conferring resistance. nih.govmdpi.com This illustrates the dynamic interplay between bacterial membrane composition and the efficacy of antimicrobial peptides.
| Membrane Type | Dominant Phospholipids | Surface Charge | Interaction with Cationic AMPs | Reference |
|---|---|---|---|---|
| Typical Bacterial | Phosphatidylglycerol (PG), Cardiolipin | Anionic (-) | Strong electrostatic attraction, leading to membrane disruption. | openaccessjournals.com |
| Typical Mammalian | Phosphatidylcholine (PC), Sphingomyelin | Zwitterionic (neutral) | Weak interaction, leading to lower toxicity. | openaccessjournals.com |
| Resistant S. aureus | Lysyl-phosphatidylglycerol (Lysyl-PG), PG, Cardiolipin | Less Anionic / More Neutral | Reduced electrostatic attraction, leading to resistance. | nih.govmdpi.com |
Binding to Nucleic Acids
While the primary target of most AMPs is the cell membrane, some peptides are known to exert their antimicrobial effects by translocating across the membrane and interacting with intracellular targets, including nucleic acids (DNA and RNA). researchgate.netcore.ac.uk Peptides like Buforin II, which is derived from a histone protein, are hypothesized to kill bacteria by entering the cell and binding to DNA and RNA, thereby disrupting essential cellular processes. core.ac.uk
This intracellular mechanism often serves as a secondary mode of action after membrane translocation. researchgate.net The interaction is typically electrostatic, driven by the attraction between the cationic peptide and the anionic phosphate (B84403) backbone of nucleic acids. core.ac.uk However, specific interactions and sequence recognition can also occur. core.ac.uk
Currently, there is a lack of direct evidence in the scientific literature specifically demonstrating that this compound binds to nucleic acids. However, given that it is a cationic peptide capable of disrupting membranes, the potential for it to enter bacterial cells and interact with intracellular polyanions like DNA and RNA cannot be entirely ruled out and remains a plausible, though unconfirmed, secondary mechanism of action.
Interaction with Other Proteins (e.g., enzymes, transport proteins)
The interaction of the mature, active this compound peptide with other proteins such as enzymes or transport proteins as part of its antimicrobial mechanism is not well-documented. The primary mode of action is widely considered to be membrane disruption. sci-hub.seimrpress.com
However, in its nascent stages, this compound does interact with proteins. Like many secreted peptides, it is synthesized as a larger precursor protein (prepro-alyteserin). sci-hub.seuol.de This precursor contains a signal peptide, the active peptide sequence, and spacer peptide regions. sci-hub.se The release of the mature this compound peptide requires cleavage by specific processing enzymes known as convertases at designated sites within the precursor. sci-hub.seuol.de This interaction is a crucial step in the biosynthesis of the active peptide but is distinct from the mechanism of action of the final, secreted molecule. There is currently limited information on whether the mature this compound interacts with other protein systems in its target organisms.
Evolutionary and Comparative Biological Context of Alyteserin 2ma
Phylogenetic Analysis of Alyteserin-2Ma Gene Sequences within Anura
This compound is an antimicrobial peptide (AMP) identified in the skin secretions of the midwife toad Alytes maurus, a member of the family Alytidae. sci-hub.senih.gov Molecular data from the transcriptome of its granular skin glands provide crucial insights into its evolutionary origins. The biosynthetic precursor gene that encodes this compound also codes for a second peptide, Alyteserin-1Ma, with the two peptides arranged in a tandem repeat structure. sci-hub.se This genetic architecture shows a remarkable resemblance to the precursor structure of bombinin peptides found in frogs of the family Bombinatoridae. sci-hub.senih.gov
This structural and sequence similarity at the precursor level suggests a shared evolutionary history and the presence of a common ancestral AMP gene for the families Alytidae and Bombinatoridae. sci-hub.se This molecular evidence aligns with phylogenetic opinions that place both families within the monophyletic clade known as Costata. sci-hub.se Despite this shared ancestry, the significant divergence time between these two genera, estimated at 190 million years, is reflected in the relatively low sequence similarity of approximately 50% between the full prepro-alyteserin and prepro-bombinin sequences. sci-hub.se Specifically, the open-reading frame of the prepro-alyteserin-1Ma/2Ma shows a 49% amino acid identity with its closest bombinin homolog, prepro-maximin Y/H11. sci-hub.se This indicates a deep evolutionary split followed by considerable independent evolution in each lineage.
Furthermore, analysis of the signal peptides of AMP precursors across Anura reveals that they are highly conserved within major evolutionary lineages but divergent between them. imrpress.comresearchgate.net This has led to the hypothesis that the AMP system in frogs may have evolved convergently on at least three separate occasions, highlighting the complex evolutionary pathways that have shaped these vital defense molecules. researchgate.net
| Alyteserin Precursor | Closest Bombinin Homolog | Amino Acid Identity | Reference |
|---|---|---|---|
| prepro-alyteserin-1Ma/2Ma | prepro-maximin Y/H11 | 49% | sci-hub.se |
| prepro-alyteserin-1Mb/2Mb | prepro-maximin 4/H34 | 51% | sci-hub.se |
Comparative Studies with Other Amphibian Antimicrobial Peptides
The this compound peptide, with the primary sequence FIGKLISAASGLLSHL-NH₂, belongs to the alyteserin-2 family of peptides. nih.gov Within its own genus, it shares a high degree of sequence identity (62%–82%) with the alyteserin-2 peptides found in the closely related species Alytes obstetricans. sci-hub.se This high conservation underscores a recent evolutionary radiation among the extant members of the Alytes genus. sci-hub.se
A more distant but significant relationship exists with the bombinin H peptides from the family Bombinatoridae. nih.govnih.gov For instance, alyteserin-2a (B1578631) from A. obstetricans shows limited sequence identity with bombinin H6. nih.govresearchgate.net This relationship, though distant at the level of the mature peptide sequence, is much clearer at the precursor gene level, indicating homology. sci-hub.se
Interestingly, the precursor gene for this compound also encodes Alyteserin-1Ma. sci-hub.se These two peptides, despite originating from the same gene, have virtually no sequence identity to one another, showcasing a remarkable example of how genetic diversification can produce functionally distinct peptides from a single transcript. sci-hub.se
| Peptide | Source Organism | Amino Acid Sequence | Reference |
|---|---|---|---|
| This compound | Alytes maurus | F-I-G-K-L-I-S-A-A-S-G-L-L-S-H-L | nih.gov |
| Alyteserin-2a | Alytes obstetricans | I-L-G-K-L-L-S-T-A-A-G-L-L-S-N-L | nih.gov |
| Bombinin-H1 | Bombina variegata | I-I-G-P-V-L-G-I-V-G-S-A-L-G-G-L-L-K-K-I | imrpress.com |
| Alyteserin-1Ma | Alytes maurus | G-F-K-E-V-L-K-A-D-L-G-S-L-V-K-G-I-A-A-H-V-A-N | nih.gov |
Functionally, this compound demonstrates broad-spectrum antimicrobial activity, with a stronger inhibitory effect against Gram-positive than Gram-negative bacteria. sci-hub.se Of the four novel alyteserin peptides discovered in Alytes maurus, this compound was found to be the most potent. nih.gov It exhibits a strong inhibitory effect against the Gram-positive bacterium Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 9.5 µM. sci-hub.se Its activity against the Gram-negative bacterium Escherichia coli is also notable, with an MIC of 38.4 µM. sci-hub.se The peptide shows relatively low potency against the eukaryotic yeast Candida albicans. sci-hub.se
This functional profile shows both analogies and divergences when compared to other peptides. The Alyteserin-2 family, in general, displays stronger activity against Gram-positive bacteria. sci-hub.senih.gov In contrast, the Alyteserin-1 family peptides, which are co-encoded with the Alyteserin-2 peptides, are generally less potent but show more selective activity against Gram-negative bacteria like E. coli. sci-hub.senih.govresearchgate.net This functional differentiation suggests a complementary defensive strategy, where different peptides from the same host target different classes of microbes.
| Peptide | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Yeast) | Reference |
|---|---|---|---|---|
| This compound | 9.5 µM | 38.4 µM | >150 µM | sci-hub.se |
| Alyteserin-2Mb | 10-20 µM | >200 µM | >150 µM | sci-hub.se |
| Alyteserin-1Ma | >200 µM | >200 µM | >150 µM | sci-hub.se |
| Alyteserin-1Mb | >200 µM | >200 µM | >150 µM | sci-hub.se |
Role of this compound in the Innate Immune System of Alytes Species
This compound is a crucial effector molecule of the innate immune system in Alytes species. sci-hub.senih.govnih.gov These host-defense peptides are synthesized in specialized granular glands in the frog's skin and are released onto the surface to provide a first line of defense against pathogenic microorganisms. imrpress.comresearchgate.net The moist, permeable skin of amphibians is an ideal environment for microbial colonization, making this chemical defense system vital for preventing infections and aiding in wound repair. sci-hub.seimrpress.com
Like most amphibian AMPs, this compound is a cationic and amphipathic peptide. imrpress.com This structure is fundamental to its mechanism of action, which involves the electrostatic attraction to the negatively charged lipids in the outer membranes of bacteria and other microbes. sci-hub.senih.gov Upon reaching a threshold concentration on the microbial surface, the peptide is thought to disrupt the membrane's integrity, potentially by forming pores, which leads to the leakage of cytoplasmic content and ultimately cell death. sci-hub.seimrpress.comnih.gov This rapid, non-specific lytic action is a hallmark of innate immunity, providing immediate protection against a wide array of potential threats. imrpress.comnih.goved.ac.uk The presence and diversity of peptides like this compound underscore the evolutionary pressure on amphibians to maintain a robust and multifaceted chemical shield as part of their innate defenses. nih.govnih.gov
Future Directions in Fundamental Research on Alyteserin 2ma
Elucidation of Additional Molecular Targets and Pathways
The primary mechanism of action for many antimicrobial peptides, including likely Alyteserin-2Ma, is the permeabilization and disruption of microbial cell membranes. imrpress.com However, the full spectrum of its molecular interactions is likely more complex. Future research should aim to identify specific intracellular targets that may be crucial to its potent bactericidal activity. While membrane disruption is a key event, it is plausible that this compound, once internalized, interacts with critical cellular machinery, such as nucleic acids, enzymes, or ribosomal components, leading to a multi-faceted attack that prevents the development of resistance. imrpress.com
Furthermore, the immunomodulatory potential of this compound remains largely unexplored. Many AMPs can modulate the host's innate immune response by interacting with specific receptors, such as Toll-like receptors (TLRs), on immune cells. frontiersin.org Investigating whether this compound can trigger signaling pathways that lead to the production of pro-inflammatory cytokines or the activation of immune cells could reveal a dual function: direct pathogen killing and enhancement of the host's natural defenses. frontiersin.org Identifying these additional targets and pathways will provide a more complete understanding of its mechanism of action and open new avenues for its therapeutic application.
Development of Advanced Biophysical Models for Membrane Interactions
A detailed understanding of how this compound interacts with and disrupts bacterial membranes is fundamental to its future development. While general models for AMP-membrane interactions exist—such as the 'barrel-stave', 'toroidal pore', and 'carpet' models—the specific mechanism employed by this compound is yet to be determined. nih.govmdpi.comrsc.org Future studies should utilize advanced biophysical techniques to construct high-resolution models of this interaction.
Solid-state NMR spectroscopy and neutron reflectometry, for instance, can provide detailed insights into the peptide's orientation, depth of insertion, and the resulting structural changes in the lipid bilayer. nih.govrsc.orgnih.gov These studies should employ model membranes that closely mimic the specific lipid compositions of target pathogens, including varying ratios of zwitterionic and anionic phospholipids (B1166683) like phosphatidylglycerol (PG). nih.govucl.ac.uk By correlating atomic-level structural data with the peptide's lytic activity, researchers can build precise, dynamic models of the this compound-membrane complex. These models are crucial for understanding its selectivity for microbial over host cells and for the rational design of improved analogues. nih.gov
Exploration of Novel Synthetic Routes and Derivatization Chemistries
The ability to chemically synthesize this compound and its derivatives is essential for structure-activity relationship (SAR) studies and for producing sufficient quantities for research. While solid-phase peptide synthesis (SPPS) is a standard method for producing peptides like the related Alyteserin-1c (B1578633), future research should focus on optimizing this process for this compound to improve yield and purity. nih.gov Exploration of alternative strategies, such as liquid-phase synthesis or hybrid approaches, may offer advantages in scalability and cost-efficiency.
Beyond efficient synthesis of the native peptide, a key future direction lies in the exploration of novel derivatization chemistries. This involves moving beyond simple amino acid substitutions to incorporate non-natural amino acids, cyclization strategies, or conjugation with other molecules to enhance specific properties. For example, derivatization could be used to increase peptide stability against proteolytic degradation, improve its solubility, or enhance its targeting capabilities. A systematic exploration of different chemical modifications will generate a library of this compound derivatives with a range of physicochemical and biological properties, providing a rich dataset for identifying candidates with superior therapeutic potential.
Computational Design of Enhanced Analogues
Computational protein design offers a powerful tool for accelerating the development of novel peptide therapeutics. nih.gov By leveraging the structural information obtained from biophysical studies, computational methods can be used to design enhanced analogues of this compound with high precision. nih.gov Deep learning algorithms and molecular dynamics (MD) simulations can predict how specific amino acid changes will affect the peptide's structure, stability, and interaction with target membranes. biorxiv.orgmdpi.com
Future computational efforts should focus on designing analogues with predefined characteristics. For example, algorithms can be tasked with optimizing the peptide's amphipathicity and net positive charge to maximize its affinity for negatively charged bacterial membranes while minimizing its interaction with zwitterionic host cell membranes. mdpi.comnih.gov This in silico approach can rapidly screen vast numbers of potential sequences, identifying a smaller, more promising set of candidates for laboratory synthesis and testing. biorxiv.org This rational design cycle, integrating computational modeling with experimental validation, can significantly reduce the time and cost associated with discovering analogues with enhanced potency and selectivity. nih.gov
Deeper Investigation into Evolutionary Dynamics and Diversification
This compound is a product of anuran evolution, shaped by a long-standing co-evolutionary arms race between frogs and microbial pathogens. researchgate.net Understanding the evolutionary dynamics that led to the diversification of the alyteserin peptide family can provide profound insights into its function and potential for adaptation. imrpress.com Genetic data shows that this compound is co-encoded with Alyteserin-1Ma on the same precursor molecule in Alytes maurus. sci-hub.se
Future research should expand upon this by conducting comparative genomic and transcriptomic analyses across different Alytes species and related genera within the Alytidae family. researchgate.net This will help to map the evolutionary trajectory of the alyteserin genes, identifying key events such as gene duplications, deletions, and instances of positive selection that have driven the diversification of these peptides. datadryad.org Such studies can reveal which regions of the peptide are under strong selective pressure, likely indicating functional importance. This evolutionary perspective not only enriches our fundamental understanding of AMPs but can also guide the design of novel peptides by highlighting naturally selected and functionally robust structural motifs. nih.govplos.org
Compound and Gene Information
| Name | Type | Organism of Origin |
| Alyteserin-1Ma | Antimicrobial Peptide | Alytes maurus |
| Alyteserin-1c | Antimicrobial Peptide | Alytes obstetricans |
| This compound | Antimicrobial Peptide | Alytes maurus |
| Alytesin | Bombesin-like Peptide | Alytes maurus |
| preproalyteserin-1/2Ma | Precursor mRNA | Alytes maurus |
| Phosphatidylcholine (PC) | Lipid | N/A |
| Phosphatidylglycerol (PG) | Lipid | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
